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2-Hydroxy-3-pentanone

Flavor chemistry Sensory analysis Acyloin isomers

2-Hydroxy-3-pentanone (CAS 5704-20-1), also known as 2-methyl acetoin, is a secondary α-hydroxy ketone (acyloin) with the molecular formula C5H10O2 and molecular weight 102.13 g/mol. This compound is a volatile flavor molecule naturally present in various fermented foods, including cheese, wine, durian, honey, soy sauce, and sherry, where it contributes buttery, hay-like, and caramel-sweet aroma notes.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 5704-20-1
Cat. No. B3272617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-pentanone
CAS5704-20-1
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)O
InChIInChI=1S/C5H10O2/c1-3-5(7)4(2)6/h4,6H,3H2,1-2H3
InChIKeyQMXCHEVUAIPIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-pentanone (CAS 5704-20-1): Acyloin Flavor Intermediate Baseline


2-Hydroxy-3-pentanone (CAS 5704-20-1), also known as 2-methyl acetoin, is a secondary α-hydroxy ketone (acyloin) with the molecular formula C5H10O2 and molecular weight 102.13 g/mol [1]. This compound is a volatile flavor molecule naturally present in various fermented foods, including cheese, wine, durian, honey, soy sauce, and sherry, where it contributes buttery, hay-like, and caramel-sweet aroma notes [2]. As an acyloin, it contains both a reactive hydroxyl group and a carbonyl group at adjacent positions, enabling participation in condensation, oxidation, and α-ketol rearrangement reactions [3].

Why 2-Hydroxy-3-pentanone Cannot Be Replaced by Generic Acyloins


Substitution with structurally similar acyloins, such as the positional isomer 3-hydroxy-2-pentanone or the lower homolog acetoin (3-hydroxy-2-butanone), is not scientifically viable due to quantifiable differences in odor threshold potency, enzymatic substrate specificity, and synthetic pathway utility. The 2-hydroxy-3-oxo structural motif confers a distinctly lower odor threshold than the corresponding 3-hydroxy-2-oxo isomer, a pattern consistently observed across multiple acyloin pairs [1]. Furthermore, enzyme systems such as α-acetolactate synthase and α-acetolactate decarboxylase demonstrate chain-length-dependent substrate acceptance, producing both pentanone isomers from pyruvate and 2-oxobutanoate [2]. In synthetic applications, 2-hydroxy-3-pentanone serves as a specific precursor for ozone-mediated oxidation to 2,3-pentanedione, a reaction that cannot be replicated with generic ketone solvents [3].

Quantitative Differentiation Evidence for 2-Hydroxy-3-pentanone (CAS 5704-20-1)


Odor Threshold Potency: 2-Hydroxy-3-pentanone vs. 3-Hydroxy-2-pentanone

In a systematic evaluation of 34 acyloins by Sniff-GC olfactometry, 2-hydroxy-3-pentanone exhibited an odor threshold of 250-300 ng (absolute), which is approximately 50% lower (i.e., more potent) than that of its positional isomer 3-hydroxy-2-pentanone (500-600 ng) [1]. This finding aligns with the broader class observation that 2-hydroxy-3-oxo-acyloins consistently display lower odor thresholds than their 3-hydroxy-2-oxo counterparts [1].

Flavor chemistry Sensory analysis Acyloin isomers

Enzymatic Production Specificity: Bacillus sp. H15-1 Hydroxy-pentanone Biosynthesis

Recombinant α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC) from Bacillus sp. H15-1 transformed pyruvate and 2-oxobutanoate into a mixture of 3-hydroxy-2-pentanone and 2-hydroxy-3-pentanone [1]. This demonstrates that the acetoin biosynthetic machinery (responsible for the C4 homolog 3-hydroxy-2-butanone) can accept the C5 substrate 2-oxobutanoate to produce both pentanone isomers [1].

Biocatalysis Acyloin biosynthesis Enzyme specificity

Synthetic Utility: Oxidation Precursor to 2,3-Pentanedione

2-Hydroxy-3-pentanone (alone or in mixture with 3-hydroxy-2-pentanone) undergoes ozone-mediated oxidation in aqueous solution at 3-20 °C to yield 2,3-pentanedione [1]. The patent specifies a water-to-substrate molar ratio of 1:(0.4-0.6) for optimal conversion [2].

Organic synthesis Oxidation Flavor precursor

GC-MS Analytical Differentiation: Retention Index for Authenticity Testing

On a DB-Wax polar capillary column (30 m × 0.25 mm × 0.25 μm), 2-hydroxy-3-pentanone exhibits a linear retention index (RI) of 1386 under a specific temperature program (30 °C for 8 min, then 4 °C/min to 60 °C, then 6 °C/min to 160 °C, then 20 °C/min to 200 °C) [1]. This RI value enables unambiguous chromatographic differentiation from co-eluting isomers and other volatile compounds in complex food matrices.

Analytical chemistry GC-MS Food authentication

High-Impact Application Scenarios for 2-Hydroxy-3-pentanone (CAS 5704-20-1)


Flavor Formulation Requiring Low-Dose Buttery/Caramel Notes

Formulators developing butter, caramel, or nutty flavor profiles can utilize 2-hydroxy-3-pentanone at lower usage levels than its isomer 3-hydroxy-2-pentanone due to its 2-fold lower odor threshold (250-300 ng vs. 500-600 ng) [1]. This potency advantage translates to reduced raw material cost per flavor unit and minimized potential for off-flavor development at higher concentrations.

Biocatalytic Production of Natural Acyloin Flavors

Biotechnology companies and natural flavor producers can leverage the established ALS/ALDC enzymatic pathway from Bacillus sp. H15-1 to produce 2-hydroxy-3-pentanone as a natural fermentation-derived acyloin [2]. Since this compound is a homolog of acetoin and produced via the same enzyme system, it qualifies as a natural flavor constituent under appropriate regulatory frameworks, offering a sustainable alternative to chemical synthesis.

Synthetic Intermediate for 2,3-Pentanedione via Mild Ozonolysis

Chemical manufacturers seeking efficient routes to 2,3-pentanedione (acetyl propionyl)—a valuable milk-flavor diketone—can employ 2-hydroxy-3-pentanone as a key intermediate. The patented ozone-mediated oxidation proceeds under mild aqueous conditions (3-20 °C) with acetic acid cocatalyst, offering an operationally simple, high-yield alternative to traditional multi-step syntheses [3].

Food Authentication and Quality Control by GC-MS

Analytical laboratories conducting authenticity testing of honey, fermented beverages (sherry, soy sauce), and dairy products can rely on the validated DB-Wax retention index (RI 1386) for 2-hydroxy-3-pentanone as a reproducible marker compound [4]. This parameter supports confident identification and quantification in complex volatile profiles, enabling detection of adulteration and monitoring of fermentation consistency.

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